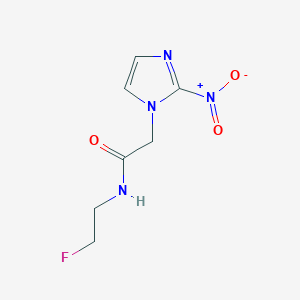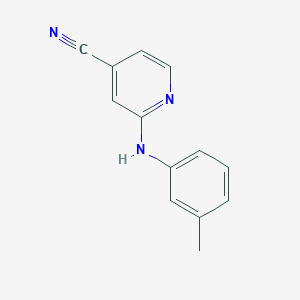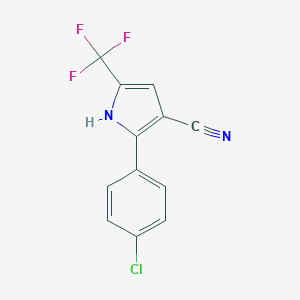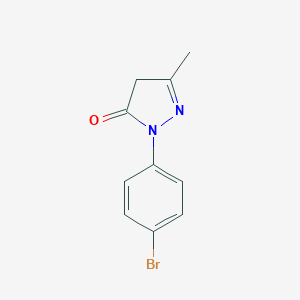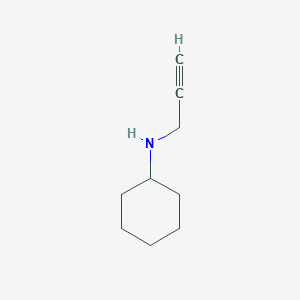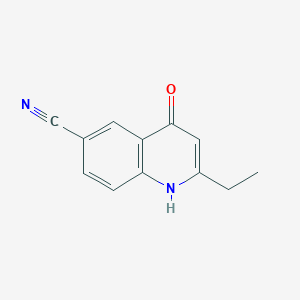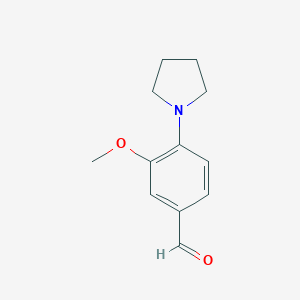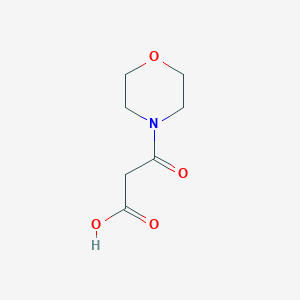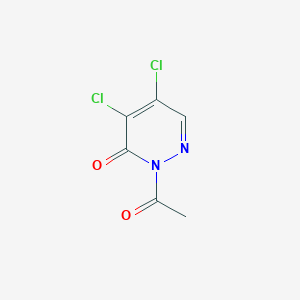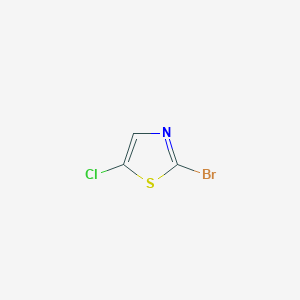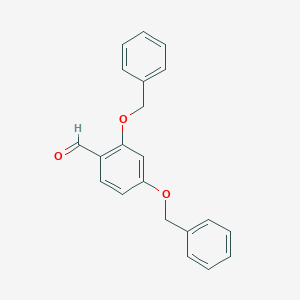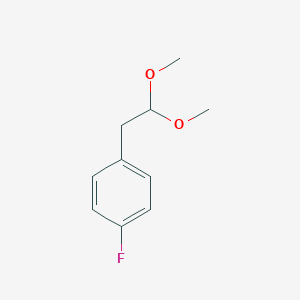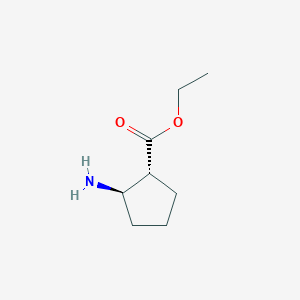![molecular formula C11H11NO2 B176426 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 17104-27-7](/img/structure/B176426.png)
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Übersicht
Beschreibung
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular weight of 189.21 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 5-methyl-7,8-dihydro [1,3]dioxolo [4,5-g]isoquinoline . The InChI code is 1S/C11H11NO2/c1-7-9-5-11-10 (13-6-14-11)4-8 (9)2-3-12-7/h4-5,12H,1-3,6H2 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 189.21 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Field: Cancer Research
Application Summary
Noscapine has been identified as a potential treatment for glioblastoma, a type of brain cancer . It has been used for years as an antitussive agent with high safety . Despite binding opioid receptors, noscapine lacks significant hypnotic and euphoric effects rendering it safe in terms of addictive potential .
Methods of Application
Noscapine’s anticancer activity was discovered thanks to studies from Emory University . It forces the microtubules to spend an increased amount of time in a paused state leading to arrest in mitosis and subsequently inducing mitotic slippage/mitotic catastrophe/apoptosis . In experimental models, noscapine does not induce peripheral neuropathy, which is common with other microtubule inhibitors . Noscapine also inhibits tumor growth and enhances cancer chemosensitivity via selective blockage of NF-κB, an important transcription factor in glioblastoma pathogenesis .
Results or Outcomes
Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogues strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .
Field: Diabetes and Hyperlipidemia Treatment
Application Summary
A compound similar to “5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline” has been found to have potential applications in the treatment of diabetes and hyperlipidemia .
Methods of Application
The specific methods of application or experimental procedures for this compound in the treatment of diabetes and hyperlipidemia are not detailed in the available resources.
Results or Outcomes
The outcomes of this application are not specified in the available resources .
Field: Antibacterial Treatment
Application Summary
Oxolinic acid, a quinoline compound, has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae .
Methods of Application
Oxolinic acid is an inhibitor of DNA gyrases, including DNA topoisomerases . A study of the binding of oxolinic acid to DNA polynucleotides has been reported .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYJLOJLQVWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC3=C(C=C12)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314006 | |
| Record name | 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
CAS RN |
17104-27-7 | |
| Record name | 17104-27-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
